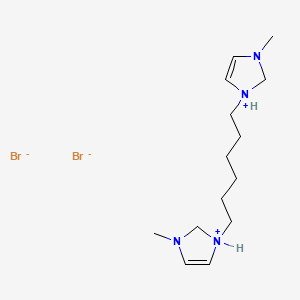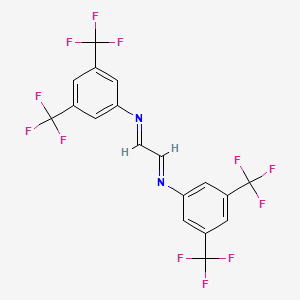
Benzenamine, N,N'-1,2-ethanediylidenebis[3,5-bis(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, N,N’-1,2-ethanediylidenebis[3,5-bis(trifluoromethyl)-] is a chemical compound known for its unique structure and properties It contains two benzenamine groups connected by an ethanediylidenebis linkage, with each benzenamine group substituted with three trifluoromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N,N’-1,2-ethanediylidenebis[3,5-bis(trifluoromethyl)-] typically involves the reaction of 3,5-bis(trifluoromethyl)benzenamine with ethanediylidenebis compounds under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate higher volumes, and additional steps such as purification and quality control are implemented to ensure the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenamine, N,N’-1,2-ethanediylidenebis[3,5-bis(trifluoromethyl)-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Benzenamine, N,N’-1,2-ethanediylidenebis[3,5-bis(trifluoromethyl)-] has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzenamine, N,N’-1,2-ethanediylidenebis[3,5-bis(trifluoromethyl)-] involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s stability and reactivity, allowing it to interact with enzymes, receptors, or other biomolecules. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzenamine, N,N’-1,2-ethanediylidenebis[4-methoxy-]
- Benzenamine, N,N’-1,2-ethanediylidenebis[2,4,6-trimethyl-]
- Benzenamine, N,N-dimethyl-
Uniqueness
Benzenamine, N,N’-1,2-ethanediylidenebis[3,5-bis(trifluoromethyl)-] is unique due to the presence of trifluoromethyl groups, which impart distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
497841-81-3 |
|---|---|
Molekularformel |
C18H8F12N2 |
Molekulargewicht |
480.2 g/mol |
IUPAC-Name |
N,N'-bis[3,5-bis(trifluoromethyl)phenyl]ethane-1,2-diimine |
InChI |
InChI=1S/C18H8F12N2/c19-15(20,21)9-3-10(16(22,23)24)6-13(5-9)31-1-2-32-14-7-11(17(25,26)27)4-12(8-14)18(28,29)30/h1-8H |
InChI-Schlüssel |
RLMUZXDLEVKUBA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1C(F)(F)F)N=CC=NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


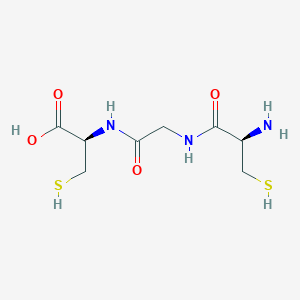
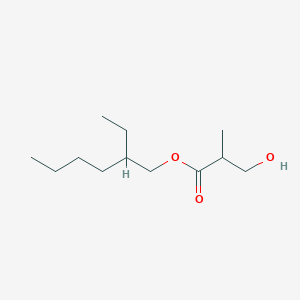
![2-Propanol, 1-[[(2-bromophenyl)methylene]amino]-](/img/structure/B14258448.png)


![{4-[6-Fluoro-1-(4-methylbenzene-1-sulfonyl)-1H-indazol-3-yl]piperazin-1-yl}acetonitrile](/img/structure/B14258456.png)

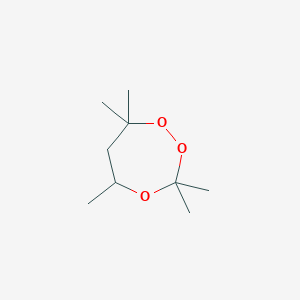
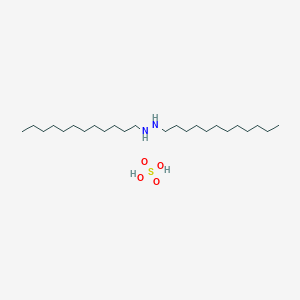

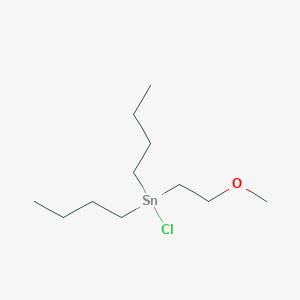
![N~1~-[2-({2-[(2-Aminoethyl)amino]ethyl}amino)ethyl]propane-1,3-diamine](/img/structure/B14258501.png)
